

Spectroscopic Data of 2-Aminoethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-aminoethyl Acetate	
Cat. No.:	B1595491	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **2-aminoethyl acetate**, a versatile bifunctional molecule containing both a primary amine and an ester group. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The data presented herein is a combination of predicted values based on structure-property relationships and comparative data from analogous compounds, providing a robust resource for characterization and quality control.

Chemical Structure and Properties

2-Aminoethyl acetate (C₄H₉NO₂) is a clear, colorless liquid with a molecular weight of 103.12 g/mol .[1][2] Its structure features a primary amino group (-NH₂) and an acetate ester group (-OCOCH₃) connected by an ethylene bridge. This unique arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of N-substituted amino acids and heterocyclic compounds.[3]

Property	Value	Reference
Molecular Formula	C4H9NO2	[1][2][3]
Molecular Weight	103.12 g/mol	[1][2][3]
CAS Number	1854-30-4	[1][2][3]
Boiling Point	160-161 °C (at 4 Torr)	[2]



Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-aminoethyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-aminoethyl acetate** by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The predicted chemical shifts are based on the analysis of similar structures and established empirical rules.

The ¹H NMR spectrum of **2-aminoethyl acetate** is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 2.0	Singlet	3H	CH ₃ -C=O
~ 2.8	Triplet	2H	-CH2-NH2
~ 4.1	Triplet	2H	-O-CH ₂ -
~ 1.5 - 2.5 (broad)	Singlet	2H	-NH2

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration and may appear as a broad singlet.

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule.



Chemical Shift (δ, ppm)	Assignment
~ 21	CH₃-C=O
~ 42	-CH ₂ -NH ₂
~ 63	-O-CH₂-
~ 171	-C=O

Infrared (IR) Spectroscopy

The IR spectrum of **2-aminoethyl acetate** will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400 - 3300	N-H stretch (symmetric and asymmetric)	Primary Amine (-NH2)
2950 - 2850	C-H stretch	Aliphatic (CH2, CH3)
1740	C=O stretch	Ester (-C=O)
1650 - 1580	N-H bend (scissoring)	Primary Amine (-NH ₂)
1240	C-O stretch	Ester (-C-O)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-aminoethyl acetate**. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.



m/z	lon
103	[M] ⁺ (Molecular Ion)
86	[M - NH ₃] ⁺
74	[CH ₂ =NH-CH ₂ -CH ₂] ⁺
60	[CH₃C(OH)=O] ⁺
44	[CH ₂ =NH ₂]+
43	[CH ₃ C=O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-aminoethyl acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
 - For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy



- Sample Preparation: For a liquid sample like 2-aminoethyl acetate, a thin film can be
 prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

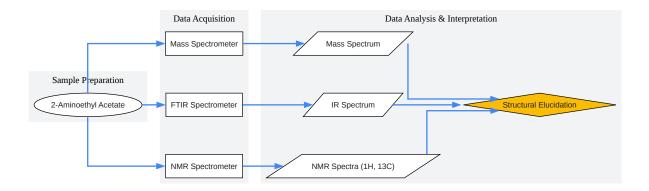
Mass Spectrometry

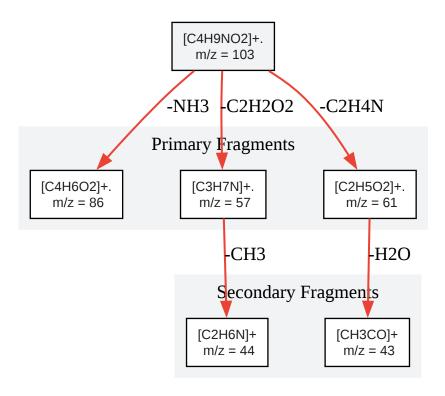
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.







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References

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- To cite this document: BenchChem. [Spectroscopic Data of 2-Aminoethyl Acetate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1595491#2-aminoethyl-acetate-spectroscopic-data-nmr-ir-ms]

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